Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate has been discussed in various studies. For instance, the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involving compounds similar to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate have been studied. For instance, pyridinium salts have been highlighted in terms of their synthetic routes and reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is involved in the synthesis of new chemical compounds. For example, it plays a role in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation with activated carbonyl groups (Ghaedi et al., 2015).
Production of Heterocyclic Compounds
This chemical is utilized in the production of heterocyclic compounds. A study by Eglė Arbačiauskienė et al. (2011) used similar compounds as precursors in Sonogashira-type cross-coupling reactions to obtain various condensed pyrazoles (Arbačiauskienė et al., 2011).
Insecticide Intermediate
Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate serves as an intermediate in the synthesis of insecticides. Lan Zhi-li (2007) described its synthesis as a key step in producing the insecticide chlorantraniliprole (Zhi-li, 2007).
Fluorescent Molecule Synthesis
The compound is also used in the synthesis of fluorescent molecules. Pei Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate to produce pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions (Yan et al., 2018).
Development of Bioactive Derivatives
It is also used in the development of bioactive derivatives. Zhao and Wang (2023) synthesized and analyzed ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative of pyrazole (Zhao & Wang, 2023).
Mechanism of Action
Target of Action
Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, also known as ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, is a derivative of N-pyridylpyrazole It’s worth noting that n-pyridylpyrazole derivatives have been found to exhibit insecticidal activities . They act on the insect ryanodine receptor, which plays a crucial role in muscle and nerve function .
properties
IUPAC Name |
ethyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPAIBGYGUIPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346467 | |
Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
174139-65-2 | |
Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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